molecular formula C24H27N3O3S2 B2516045 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923373-03-9

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2516045
CAS RN: 923373-03-9
M. Wt: 469.62
InChI Key: JZLICQKIAAAPBV-UHFFFAOYSA-N
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Description

The compound "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with readily available carboxamides or other substrates. For instance, the synthesis described in the first paper involves the formation of carboxamides through a dehydrosulfurization reaction using HgO and boiling glacial acetic acid, yielding the products in moderate yields . Although the exact synthesis of "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is not detailed, similar synthetic strategies could potentially be applied, with adjustments for the specific functional groups and core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using techniques such as single crystal X-ray diffraction, as demonstrated in the second paper . This technique allows for the precise determination of the crystal system, space group, and unit cell parameters, as well as the identification of stabilizing interactions such as hydrogen bonds. The molecular structure of "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" would likely exhibit its own unique set of intermolecular interactions and crystal packing, which could be elucidated using similar methods.

Chemical Reactions Analysis

The chemical reactivity of thiazole carboxamides is influenced by the presence of functional groups and the overall molecular context. The compounds discussed in the papers show potential for further chemical transformations, which could include cyclization, substitution, or conjugation reactions . The specific chemical reactions that "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" might undergo would depend on its functional groups and the reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamides are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their practical applications. The third paper suggests that by modifying the substitution pattern on the thiazole ring, the properties of the compounds can be fine-tuned, which could be relevant for the design and optimization of "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" for specific applications . Additionally, the inhibitory activity against VEGF receptors mentioned in the third paper indicates that such compounds can have significant biological properties, which could also be true for the compound , depending on its structure-activity relationship.

Scientific Research Applications

Synthesis and Biological Activities

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide and its derivatives have been synthesized and studied for various biological activities. The compound is often involved in the synthesis of heterocyclic compounds, which exhibit a range of biological properties.

  • Synthesis of Novel Arylazothiazole Disperse Dyes :

    • Researchers have synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, for dyeing polyester fabrics. These compounds have shown high efficiency in in vitro screening of antioxidant activity, antitumor activity against specific cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. This implies potential applications in creating sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).
  • Synthesis and Antiviral Activity of Thiazole C-Nucleosides :

    • The compound is used in the synthesis of thiazole nucleosides, which were tested for in vitro activity against various viruses and as potential inhibitors of purine nucleotide biosynthesis. The compounds demonstrated significant antiviral activity and also acted as active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).
  • Discovery in Oncology :

    • A series of substituted thiazole-5-carboxamides, including N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide derivatives, were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. One compound, in particular, demonstrated complete tumor regressions and low toxicity in a chronic myelogenous leukemia model, indicating potential applications in oncology treatments (Lombardo et al., 2004).
  • Potential as Anti-inflammatory Agents :

    • N-aryl-4-aryl-1,3-thiazole-2-amine derivatives of the compound were examined for anti-inflammatory activity in vitro and in vivo. These compounds showed direct inhibition of 5-lipoxygenase, a key enzyme involved in inflammation-related diseases such as asthma and rheumatoid arthritis, highlighting their potential as anti-inflammatory agents (Suh et al., 2012).

Mechanism of Action

The mechanism of action of imidazole and thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, including imidazole and thiazole derivatives, are of great importance in this research due to their high chemotherapeutic values .

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-16-4-8-21(9-5-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)20-7-6-17(2)18(3)14-20/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLICQKIAAAPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

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